REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:14]=[CH:13][C:5]([CH2:6][C:7]2[CH:12]=[CH:11][N:10]=[CH:9][CH:8]=2)=[CH:4][C:3]=1[C:15]1[CH:20]=[CH:19][CH:18]=[C:17]([N+:21]([O-:23])=[O:22])[CH:16]=1.O=[As](O[As](=O)=O)=O.S(=O)(=O)(O)O.[NH4+].[OH-].[CH3:38][CH2:39][CH2:40]CCC>O.C(OCC)(=O)C.OCC(CO)O>[N:10]1[CH:9]=[CH:8][C:7]([CH2:6][C:5]2[CH:13]=[C:14]3[C:2](=[C:3]([C:15]4[CH:20]=[CH:19][CH:18]=[C:17]([N+:21]([O-:23])=[O:22])[CH:16]=4)[CH:4]=2)[N:1]=[CH:40][CH:39]=[CH:38]3)=[CH:12][CH:11]=1 |f:3.4|
|
Name
|
4-[4-Amino-3-(3-nitrophenyl)benzyl]pyridine
|
Quantity
|
600 mg
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(CC2=CC=NC=C2)C=C1)C1=CC(=CC=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
325 mg
|
Type
|
reactant
|
Smiles
|
O=[As](=O)O[As](=O)=O
|
Name
|
|
Quantity
|
406 mg
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].[OH-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
489 mg
|
Type
|
solvent
|
Smiles
|
OCC(O)CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was further heated to 150° C. for 2 hours
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
by adding the product
|
Type
|
EXTRACTION
|
Details
|
extracting with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was removed from the heat, ice (approximately 1 gm)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
ADDITION
|
Details
|
NH4OH was added
|
Type
|
FILTRATION
|
Details
|
A precipitate was filtered out of the mixture
|
Type
|
WASH
|
Details
|
washed with H2O and air
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
chromatographed by preparative thin-layer chromatography (4:1, hexane:ethyl acetate)
|
Type
|
CUSTOM
|
Details
|
the spot with the higher Rf value was isolated
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=C(C=C1)CC=1C=C2C=CC=NC2=C(C1)C1=CC(=CC=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 181 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |